5,8-Dimethylquinoline-3-carboxamide
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Overview
Description
5,8-Dimethylquinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring with methyl groups at positions 5 and 8, and a carboxamide group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylquinoline-3-carboxamide typically involves the condensation of ethyl acetoacetate with α-amino acetophenone in the presence of p-toluenesulfonic acid (p-TSA) under microwave irradiation . This reaction yields ethyl 2,4-dimethylquinoline-3-carboxylate, which is then converted to the carboxamide derivative through amidation reactions. The amidation process can be catalyzed or non-catalyzed, depending on the desired reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation and amidation reactions. The use of microwave-assisted synthesis can enhance reaction efficiency and yield, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5,8-Dimethylquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,8-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by down-regulating Bcl-2 and up-regulating BAX and Caspase-3.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethylquinoline-3-carboxamide: Similar structure with a methyl group at position 7 instead of 8.
Quinoline-3-carboxamide: Lacks the methyl groups at positions 5 and 8.
8-Methoxycoumarin-3-carboxamide: Contains a coumarin ring instead of a quinoline ring.
Uniqueness
5,8-Dimethylquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 5 and 8 enhances its stability and reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
5,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-8(2)11-10(7)5-9(6-14-11)12(13)15/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
QBPNBXQTGZNWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=C(C=C1)C)C(=O)N |
Origin of Product |
United States |
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